4-(3-Nitrophenoxy)benzoic acid
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Overview
Description
4-(3-Nitrophenoxy)benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid moiety substituted with a 3-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenoxy)benzoic acid typically involves a multi-step process:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrophenol.
Etherification: The 3-nitrophenol is then reacted with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form this compound through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-(3-Nitrophenoxy)benzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at the benzene ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Esterification: Alcohols (methanol, ethanol), sulfuric acid.
Major Products:
Reduction: 4-(3-Aminophenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 4-(3-nitrophenoxy)benzoate, ethyl 4-(3-nitrophenoxy)benzoate.
Scientific Research Applications
Chemistry: 4-(3-Nitrophenoxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In materials science, this compound is investigated for its use in the development of advanced materials, such as liquid crystals and polymers with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenoxy)benzoic acid and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
4-(4-Nitrophenoxy)benzoic acid: Similar structure but with the nitro group in the para position.
3-Nitrobenzoic acid: Lacks the phenoxy group, simpler structure.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position.
Uniqueness: 4-(3-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitro group and a phenoxy group, which allows for a diverse range of chemical reactions and potential applications. The specific positioning of the nitro group in the meta position relative to the phenoxy group also influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(3-nitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXUPRNANAQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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